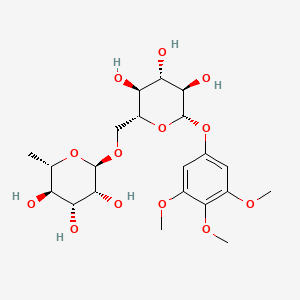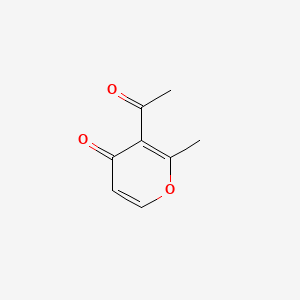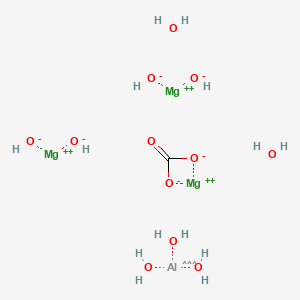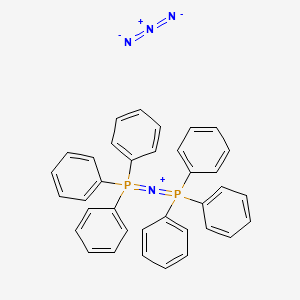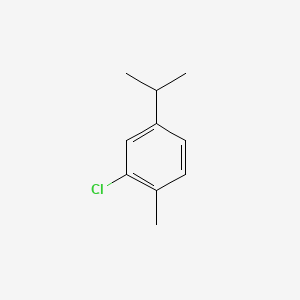
Benzene, 2-chloro-1-methyl-4-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-1-methyl-4-propan-2-ylbenzene, also known as 2-chloro-4-isopropyltoluene, is an organic compound with the molecular formula C10H13Cl. It is a chlorinated derivative of toluene and is characterized by the presence of a chlorine atom, a methyl group, and an isopropyl group attached to a benzene ring. This compound is used in various chemical processes and has applications in different fields, including industrial and scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-methyl-4-propan-2-ylbenzene can be achieved through several methods. One common approach involves the chlorination of 4-isopropyltoluene (p-cymene) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-1-methyl-4-propan-2-ylbenzene may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-1-methyl-4-propan-2-ylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The methyl and isopropyl groups can be oxidized to form carboxylic acids or ketones under specific conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, resulting in the formation of 4-isopropyltoluene.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: 4-isopropylbenzyl alcohol.
Oxidation: 4-isopropylbenzoic acid or 4-isopropylbenzaldehyde.
Reduction: 4-isopropyltoluene.
Wissenschaftliche Forschungsanwendungen
2-chloro-1-methyl-4-propan-2-ylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2-chloro-1-methyl-4-propan-2-ylbenzene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations based on the reagents and conditions used. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications. The compound’s structure allows it to participate in various chemical and biological processes, making it a versatile compound for research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-isopropyltoluene (p-cymene): A non-chlorinated analog used as a starting material for the synthesis of 2-chloro-1-methyl-4-propan-2-ylbenzene.
2-chloro-1-methylbenzene (o-chlorotoluene): A chlorinated toluene derivative with a different substitution pattern.
4-chloro-1-methyl-2-propan-2-ylbenzene: A positional isomer with the chlorine atom at a different position on the benzene ring.
Uniqueness
2-chloro-1-methyl-4-propan-2-ylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a chlorine atom, a methyl group, and an isopropyl group on the benzene ring makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Eigenschaften
CAS-Nummer |
4395-79-3 |
|---|---|
Molekularformel |
C10H13Cl |
Molekulargewicht |
168.66 g/mol |
IUPAC-Name |
2-chloro-1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 |
InChI-Schlüssel |
JVIGKRUGGYKFSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


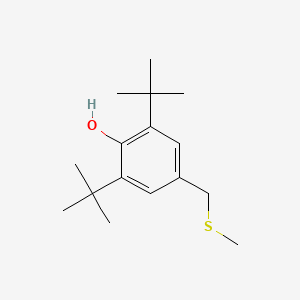
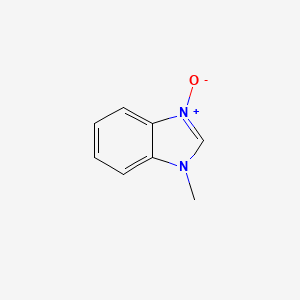
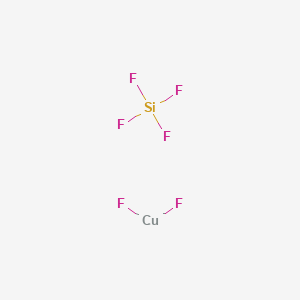
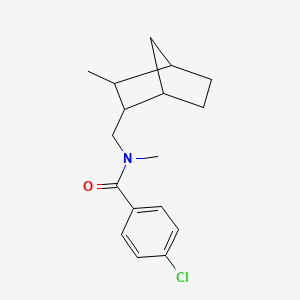
![Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride](/img/structure/B13833388.png)
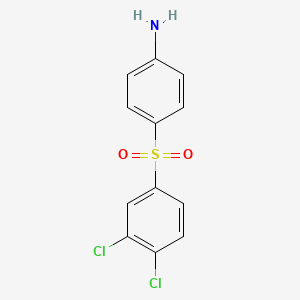
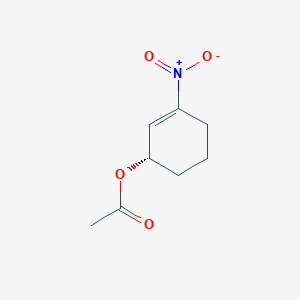
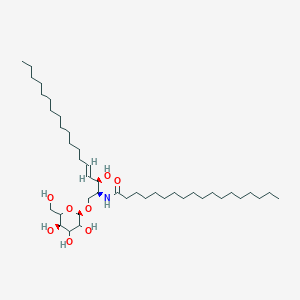
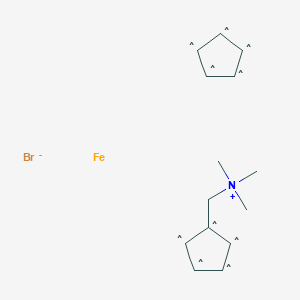
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxamide](/img/structure/B13833420.png)
